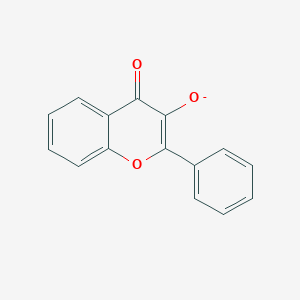

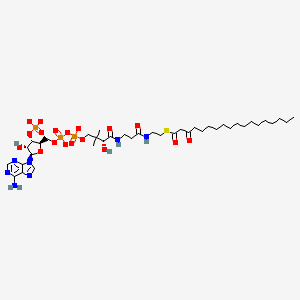

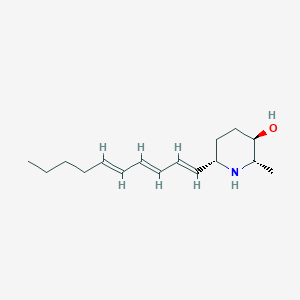

![molecular formula C59H101N3O14 B1264707 [(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate](/img/structure/B1264707.png)

[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aplyronine A is a potent antitumor macrolide of marine origin, isolated from the sea hare Aplysia kurodaiAplyronine A is the major constituent among these compounds and has been extensively studied for its chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of aplyronine A has been achieved through various synthetic routes. One notable method involves Ni/Cr-mediated coupling reactions as key steps. The second-generation total synthesis of aplyronine A was accomplished with an overall yield of 1.4%, obtained in 38 steps based on the longest linear sequence. This method improved both the yield and the number of steps compared to the first-generation synthesis .

Industrial Production Methods: The focus has primarily been on laboratory-scale synthesis for research purposes .

Chemical Reactions Analysis

Types of Reactions: Aplyronine A undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s complex structure allows for multiple reaction sites, making it a versatile molecule for chemical modifications .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of aplyronine A include nickel and chromium catalysts for coupling reactions, as well as various oxidizing and reducing agents. The reaction conditions often involve precise temperature control and specific solvents to achieve the desired stereochemistry .

Major Products Formed: The major products formed from reactions involving aplyronine A are typically derivatives with modified functional groups. These derivatives are often studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

Aplyronine A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its potent antitumor activity has made it a valuable compound for cancer research. Aplyronine A disrupts cytoskeletal dynamics by targeting both actin and tubulin, making it a promising candidate for the development of novel anticancer therapies .

In addition to its antitumor properties, aplyronine A has been studied for its cytotoxicity and interaction with actin. The compound’s unique mode of action, involving the formation of a heterotrimeric complex with actin and tubulin, has attracted significant attention from researchers .

Mechanism of Action

Aplyronine A exerts its effects by inducing protein-protein interactions between actin and tubulin, two major components of the cytoskeleton. The compound forms a 1:1 complex with actin, which then interacts with tubulin to form a 1:1:1 heterotrimeric complex. This interaction disrupts cytoskeletal dynamics, leading to the inhibition of cell division and the induction of apoptosis in tumor cells .

Comparison with Similar Compounds

Aplyronine A is part of a family of cytotoxic macrolides that includes aplyronines B through H. These compounds share similar structures and biological activities but differ in their specific functional groups and stereochemistry. Aplyronine A is unique in its potent antitumor activity and its ability to form a heterotrimeric complex with actin and tubulin .

Other similar compounds include dolastatins, which are also derived from marine organisms and exhibit antitumor properties. aplyronine A’s dual targeting of actin and tubulin sets it apart from other macrolides and makes it a particularly promising candidate for cancer therapy .

Properties

Molecular Formula |

C59H101N3O14 |

|---|---|

Molecular Weight |

1076.4 g/mol |

IUPAC Name |

[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate |

InChI |

InChI=1S/C59H101N3O14/c1-38-27-28-39(2)50(72-18)31-29-40(3)56(67)44(7)52(76-59(69)49(36-70-16)61(13)14)24-20-19-21-26-54(65)74-51(25-22-23-48(35-38)71-17)43(6)55(66)41(4)30-32-53(75-58(68)46(9)60(11)12)45(8)57(73-47(10)64)42(5)33-34-62(15)37-63/h19-23,26,28,33-34,37-38,40-46,48-53,55-57,66-67H,24-25,27,29-32,35-36H2,1-18H3/b20-19+,23-22+,26-21+,34-33+,39-28+/t38-,40-,41+,42-,43-,44-,45+,46?,48+,49?,50+,51+,52-,53-,55+,56-,57-/m1/s1 |

InChI Key |

JMXMEKJLQWJRHY-OBKZDOTMSA-N |

SMILES |

CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1O)C)OC(=O)C(COC)N(C)C)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC |

Isomeric SMILES |

C[C@@H]1CC[C@@H](/C(=C/C[C@H](C[C@H](/C=C/C[C@H](OC(=O)/C=C/C=C/C[C@H]([C@H]([C@@H]1O)C)OC(=O)C(COC)N(C)C)[C@@H](C)[C@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)/C)OC |

Canonical SMILES |

CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1O)C)OC(=O)C(COC)N(C)C)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC |

Synonyms |

aplyronine A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

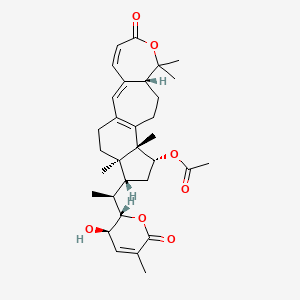

![(2E,4Z,6E)-4-methoxy-7-[(2R,3S,7S,9R,10R,12R)-7-methoxy-13-oxo-8,11-dioxatetracyclo[7.5.0.02,7.010,12]tetradec-1(14)-en-3-yl]-6-methylhepta-2,4,6-trienoic acid](/img/structure/B1264635.png)